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CAS No.: 1005-22-7

Cat. No.: B093389 Get Quote

Abstract
Cyclohexylphosphonic dichloride (CPDP), with CAS Number 1005-22-7, is a highly reactive

organophosphorus intermediate, pivotal for the introduction of the cyclohexylphosphonate

moiety into a diverse range of organic molecules.[1][2][3][4][5] Its utility stems from the two

labile chlorine atoms attached to the pentavalent phosphorus center, which are readily

displaced by a variety of nucleophiles. This guide provides an in-depth exploration of CPDP as

a reagent, focusing on its applications in the synthesis of phosphonate esters and

phosphonamides, which are key structural motifs in medicinal chemistry and materials science.

We will detail the underlying reaction mechanisms, provide field-tested experimental protocols,

and discuss critical safety and handling procedures.

Reagent Profile and Physicochemical Properties
Cyclohexylphosphonic dichloride is a moisture-sensitive solid at room temperature,

characterized by its high reactivity towards nucleophiles. The phosphorus-chlorine bonds are

the primary sites of reaction, making it an excellent electrophile for phosphonylation reactions.

The cyclohexyl group provides steric bulk and lipophilicity, which can be leveraged to modulate

the physical and pharmacological properties of the target molecules.
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Property Value Source(s)

CAS Number 1005-22-7 [1][2][3]

Molecular Formula C₆H₁₁Cl₂OP [1][2]

Molecular Weight 201.03 g/mol [2]

Appearance Solid [6]

Melting Point 40-43 °C [6]

Boiling Point 127-129 °C (at 15 mmHg) [6]

Density 1.296 g/mL at 25 °C [6]

Safety and Handling: A Self-Validating System
Trustworthiness: The high reactivity of cyclohexylphosphonic dichloride necessitates

stringent handling protocols. It reacts violently with water, releasing corrosive hydrogen chloride

(HCl) gas. Therefore, all operations must be conducted under strictly anhydrous conditions.

Hazard Statements:

Harmful if swallowed (H302)

Causes severe skin burns and eye damage (H314)

May cause respiratory irritation (H335)

Precautionary Measures & Rationale:

Inert Atmosphere: Always handle the reagent under an inert atmosphere (e.g., nitrogen or

argon) to prevent hydrolysis from ambient moisture. This is the most critical step to ensure

reagent integrity and prevent hazardous gas evolution.

Anhydrous Solvents & Glassware: Use flame-dried or oven-dried glassware and anhydrous

solvents. The presence of water will consume the reagent and generate HCl, creating

pressure buildup and a corrosive environment.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and full-

face protection (goggles and face shield). This is non-negotiable due to the severe corrosive

nature of the compound and its hydrolysis products.

Ventilation: All manipulations must be performed inside a certified chemical fume hood to

manage the risk of inhaling corrosive vapors.

Quenching & Disposal: Spills and residual reagent should be quenched cautiously by slow

addition to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a large

volume of an alcohol like isopropanol. Never add water directly to the neat compound.

Core Synthetic Applications
The primary utility of cyclohexylphosphonic dichloride is as a phosphonylating agent. It

allows for the sequential or simultaneous substitution of its two chlorine atoms, providing

access to a wide array of phosphonate derivatives.
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Caption: General reaction pathways for Cyclohexylphosphonic Dichloride.

Synthesis of Cyclohexylphosphonate Esters
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The reaction of cyclohexylphosphonic dichloride with alcohols is a fundamental method for

preparing the corresponding phosphonate esters. These compounds are important as

intermediates in Horner-Wadsworth-Emmons reactions and as bioisosteres for phosphates in

drug design.

Mechanism & Causality: The reaction proceeds via nucleophilic substitution at the electrophilic

phosphorus center. The alcohol's lone pair of electrons attacks the phosphorus atom, leading

to the displacement of a chloride ion. This reaction generates HCl as a byproduct. To drive the

equilibrium towards the product and prevent unwanted side reactions catalyzed by the acid, a

stoichiometric amount of a non-nucleophilic base, typically a tertiary amine like triethylamine

(TEA) or pyridine, is required. The base acts as an HCl scavenger, forming a salt (e.g.,

triethylammonium chloride) that often precipitates from the reaction mixture.

Mechanism: Ester Formation

Role of Base

CPDP + R-OH Transition StateNucleophilic Attack Pentacoordinate Intermediate
(Trigonal Bipyramidal) Monosubstituted Product + HClChloride Expulsion

HCl (byproduct) Salt (e.g., Et₃NH⁺Cl⁻) + Base

Base (e.g., Et₃N)
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Caption: Nucleophilic substitution at the phosphorus center.

Synthesis of Cyclohexylphosphonamides
Analogous to the reaction with alcohols, primary or secondary amines react readily with

cyclohexylphosphonic dichloride to form phosphonamides. Phosphonamidates are crucial in

medicinal chemistry, for instance, as components of prodrugs designed to improve cell
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permeability. The synthesis of amino acid-based phosphonamidates is a challenging but

important transformation.[7]

Mechanism & Causality: The mechanism mirrors that of ester formation. The more nucleophilic

amine attacks the phosphorus center, displacing chloride. Again, an HCl scavenger is

essential. For reactions involving amino acid esters, which are often supplied as hydrochloride

salts, an additional equivalent of base is required to liberate the free amine before it can act as

a nucleophile.[7]

Experimental Protocols (Representative)
Trustworthiness: The following protocols are adapted from established procedures for

analogous phosphonic dichlorides and represent best practices in the field.[7] They are

designed as self-validating systems where careful control of stoichiometry, temperature, and

atmosphere ensures reproducibility.

Protocol 1: Synthesis of Diethyl Cyclohexylphosphonate
(Symmetrical Ester)
This protocol details the reaction of CPDP with two equivalents of ethanol.
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Setup & Reagents

Reaction

Workup & Purification

1. Flame-dry a three-neck flask with stir bar
and fit with septum, N₂ inlet, and dropping funnel.

2. Add CPDP (1.0 eq) and anhydrous DCM.

3. Cool flask to 0 °C in an ice bath.

5. Add the ethanol/TEA solution dropwise
to the stirred CPDP solution over 30 min.

4. Prepare a solution of Ethanol (2.1 eq)
and Triethylamine (2.2 eq) in anhydrous DCM.

6. Allow the reaction to warm to room temperature
and stir for 12-16 hours.

7. Filter the mixture to remove Et₃NH⁺Cl⁻ salt.

8. Wash the filtrate with 1M HCl, sat. NaHCO₃,
and brine.

9. Dry the organic layer over Na₂SO₄, filter,
and concentrate under reduced pressure.

10. Purify the crude oil via column chromatography
(e.g., silica gel, ethyl acetate/hexanes).

Click to download full resolution via product page

Caption: Workflow for the synthesis of a symmetrical phosphonate ester.
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Step-by-Step Methodology:

Setup: Under a nitrogen atmosphere, add cyclohexylphosphonic dichloride (1.0 eq) and

anhydrous dichloromethane (DCM) to a flame-dried, three-necked round-bottom flask

equipped with a magnetic stir bar.

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the

initial exothermic reaction.

Reagent Addition: In a separate flask, prepare a solution of absolute ethanol (2.1 eq) and

triethylamine (2.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled CPDP

solution over 30-45 minutes via a dropping funnel. A white precipitate of triethylammonium

chloride will form.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Let the reaction stir overnight (12-16 hours) to ensure completion.

Workup: Filter the reaction mixture through a pad of celite to remove the triethylammonium

chloride precipitate, washing the filter cake with a small amount of DCM.

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to

remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and

brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent using a rotary evaporator.

Purification: The resulting crude oil can be purified by silica gel column chromatography to

yield the pure diethyl cyclohexylphosphonate.

Protocol 2: Synthesis of a Cyclohexylphosphonamidate
with an Amino Acid Ester
This protocol describes the synthesis of a phosphonamidate using glycine methyl ester.

Step-by-Step Methodology:
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Amine Liberation: In a round-bottom flask under N₂, suspend glycine methyl ester

hydrochloride (1.05 eq) in anhydrous DCM. Add triethylamine (1.1 eq) and stir for 20-30

minutes at room temperature to form the free amine.

CPDP Solution: In a separate three-necked flask equipped as in Protocol 1, dissolve

cyclohexylphosphonic dichloride (1.0 eq) in anhydrous DCM and cool to 0 °C. Add

triethylamine (1.1 eq) to this solution.

Reaction: Transfer the free amine suspension from step 1 to the cooled CPDP solution via

cannula.

Second Nucleophile (Esterification): After stirring for 1-2 hours at 0 °C, add absolute ethanol

(1.5 eq) to the reaction mixture.

Completion & Workup: Allow the reaction to warm to room temperature and stir overnight.

The workup and purification procedure is similar to that described in Protocol 1.

Expertise & Experience: The sequential addition is key here. Reacting the CPDP first with the

more nucleophilic amine allows for the formation of the phosphonamidic chloride intermediate.

Subsequent addition of the alcohol then forms the mixed phosphonamidate-ester. Controlling

the stoichiometry and temperature is critical to minimize the formation of symmetrical side

products.

Conclusion and Future Outlook
Cyclohexylphosphonic dichloride is a versatile and powerful reagent for constructing

complex organophosphorus compounds. Its controlled reactivity allows for the synthesis of a

wide range of phosphonate esters and amides with tailored properties. The protocols outlined

in this guide, grounded in established chemical principles, provide a reliable framework for

researchers in organic synthesis and drug development. As the demand for novel

phosphonate-containing therapeutics and materials grows, the importance of foundational

reagents like CPDP will continue to expand, paving the way for new discoveries and

innovations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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